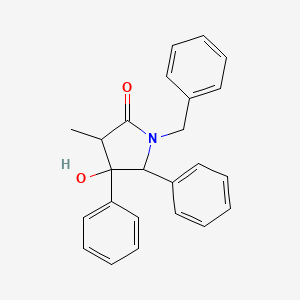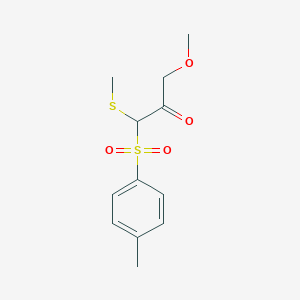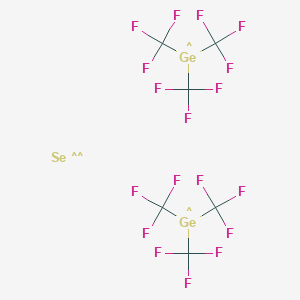
silver;1,3,5-triphenylbenzene-6-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver;1,3,5-triphenylbenzene-6-ide is a compound with the molecular formula C₂₄H₁₇Ag It is known for its unique structure, where a silver ion is coordinated with 1,3,5-triphenylbenzene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silver;1,3,5-triphenylbenzene-6-ide typically involves the reaction of 1,3,5-triphenylbenzene with a silver salt, such as silver nitrate or silver acetate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Silver;1,3,5-triphenylbenzene-6-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
Silver;1,3,5-triphenylbenzene-6-ide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds and coordination complexes.
Materials Science: The compound’s unique structure makes it a candidate for studying metal-organic frameworks and supramolecular chemistry.
Biology and Medicine: Research is ongoing to explore its potential antimicrobial properties and its use in drug delivery systems.
Industry: It can be used in the development of sensors and catalysts due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which silver;1,3,5-triphenylbenzene-6-ide exerts its effects involves the interaction of the silver ion with various molecular targets. The silver ion can coordinate with electron-rich sites in biological molecules, leading to potential antimicrobial activity. In materials science, the compound’s structure allows for the formation of stable metal-organic frameworks, which can be used in catalysis and sensing applications.
Comparación Con Compuestos Similares
Similar Compounds
Copper;1,3,5-triphenylbenzene-6-ide: Similar in structure but with copper instead of silver.
Gold;1,3,5-triphenylbenzene-6-ide: Another analogous compound with gold.
1,3,5-Triphenylbenzene: The parent compound without the metal ion.
Uniqueness
Silver;1,3,5-triphenylbenzene-6-ide is unique due to the presence of the silver ion, which imparts distinct electronic properties and reactivity compared to its copper and gold analogs. This makes it particularly useful in applications requiring specific electronic interactions and coordination chemistry.
Propiedades
Número CAS |
113088-36-1 |
|---|---|
Fórmula molecular |
C24H17Ag |
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
silver;1,3,5-triphenylbenzene-6-ide |
InChI |
InChI=1S/C24H17.Ag/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21;/h1-17H;/q-1;+1 |
Clave InChI |
SNDDHTNFTXPRPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=[C-]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)

![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)

![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)


silane](/img/structure/B14299212.png)
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)


![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)

